3-(2-Fluorophenyl)-4-pyridinemethanol
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Overview
Description
4-Pyridinemethanol, 3-(2-fluorophenyl)- is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a hydroxymethyl group at the 4-position and a fluorophenyl group at the 3-position. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Pyridinemethanol, 3-(2-fluorophenyl)- can be achieved through several synthetic routes. One common method involves the reduction of methyl isonicotinate using sodium borohydride and lithium chloride in tetrahydrofuran. The reaction mixture is heated under reflux for 6-8 hours, followed by quenching with an acid solution to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinemethanol, 3-(2-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorophenyl group.
Major Products Formed
Oxidation: 4-Pyridinecarboxaldehyde, 3-(2-fluorophenyl)-
Reduction: 4-Pyridinemethanol, 3-(2-fluorophenyl)-
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Pyridinemethanol, 3-(2-fluorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Pyridinemethanol, 3-(2-fluorophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and altering biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinemethanol: Lacks the fluorophenyl group, resulting in different chemical properties and reactivity.
3-(2-Fluorophenyl)pyridine: Lacks the hydroxymethyl group, affecting its solubility and biological activity.
4-Pyridinecarboxaldehyde, 3-(2-fluorophenyl)-: An oxidized form of the compound with different reactivity.
Uniqueness
4-Pyridinemethanol, 3-(2-fluorophenyl)- is unique due to the presence of both the hydroxymethyl and fluorophenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1227502-58-0 |
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Molecular Formula |
C12H10FNO |
Molecular Weight |
203.21 g/mol |
IUPAC Name |
[3-(2-fluorophenyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C12H10FNO/c13-12-4-2-1-3-10(12)11-7-14-6-5-9(11)8-15/h1-7,15H,8H2 |
InChI Key |
QWLGPVNGFBVVKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CN=C2)CO)F |
Origin of Product |
United States |
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